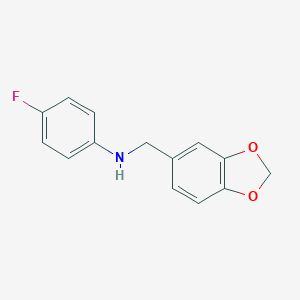

N-(2H-1,3-benzodioxol-5-ilmetil)-4-fluoroanilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is an organic compound that features a benzodioxole moiety and a fluorinated aniline group

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows for the development of new compounds with tailored properties.

Biology

- Bioactive Compound : N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is investigated for its bioactive potential in various biological assays. Its interaction with biological targets is being explored to understand its effects on cellular processes.

Medicine

- Therapeutic Properties : Research indicates potential therapeutic applications, particularly in anticancer and anti-inflammatory contexts. The compound's modulation of nitric oxide synthase (iNOS) suggests it may influence tumor microenvironments and inflammatory responses.

Industry

- Material Development : The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure can enhance the performance characteristics of these materials.

Case Studies and Findings

Recent studies have highlighted the following applications:

Anticancer Activity

Research has shown that compounds targeting iNOS may possess anticancer properties. For example, studies indicate that inhibiting iNOS can reduce tumor growth in xenograft models, suggesting that N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline may be effective in cancer treatment strategies.

Anti-inflammatory Effects

The modulation of NO production by this compound suggests potential anti-inflammatory effects. In animal models, compounds that inhibit iNOS have demonstrated reduced inflammation markers and improved tissue healing, indicating therapeutic promise for inflammatory conditions.

Neuroprotective Properties

Given NO's role in neurotransmission, ongoing research investigates the neuroprotective effects of iNOS inhibitors like N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline. Preliminary findings suggest that these compounds may help protect against neurodegenerative diseases by maintaining NO homeostasis.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis |

| Biology | Investigated as a bioactive compound |

| Medicine | Potential anticancer and anti-inflammatory properties |

| Industry | Development of specialized materials |

Mecanismo De Acción

Target of Action

The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes within the human body.

Mode of Action

This interaction could potentially alter the production of nitric oxide, leading to changes in the signaling pathways that rely on this molecule .

Biochemical Pathways

The compound’s interaction with Nitric oxide synthase, inducible, affects the nitric oxide synthesis pathway. Nitric oxide is a critical player in several biochemical pathways, including vasodilation, immune response modulation, and neurotransmission. Any alteration in its production can have significant downstream effects .

Result of Action

The molecular and cellular effects of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline’s action are largely dependent on its interaction with Nitric oxide synthase, inducible. By modulating the activity of this enzyme, the compound can influence the production of nitric oxide and, consequently, affect the various physiological processes that this molecule is involved in .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with a benzodioxole derivative. One common method is the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction is typically conducted in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom in the aniline ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted aniline derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2H-1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanamido)benzamide

- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Uniqueness

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is unique due to the presence of both a benzodioxole moiety and a fluorinated aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is a compound that has garnered attention due to its potential biological activities, particularly its interaction with nitric oxide synthase (iNOS). This article explores the biological activity of this compound, detailing its mechanism of action, biochemical pathways, and relevant research findings.

Target Enzyme

The primary target of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline is inducible nitric oxide synthase (iNOS) . This enzyme is crucial for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response modulation.

Mode of Action

The interaction with iNOS can alter the production of nitric oxide, leading to significant changes in signaling pathways that depend on NO. This modulation can affect various physiological processes, including:

- Vasodilation : NO is a potent vasodilator, and changes in its levels can influence blood flow and pressure.

- Immune Response : NO plays a role in the immune system by regulating the activity of immune cells.

- Neurotransmission : As a neurotransmitter, NO is involved in synaptic plasticity and memory formation.

Biochemical Pathways

The compound's interaction with iNOS affects the nitric oxide synthesis pathway. Nitric oxide's role in various biochemical pathways can lead to downstream effects on cellular functions. The following table summarizes key biochemical pathways influenced by NO:

| Pathway | Function |

|---|---|

| Vasodilation | Regulates blood flow and pressure |

| Immune Response | Modulates activity of macrophages and other cells |

| Neurotransmission | Influences synaptic plasticity |

Research Applications

N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline has several applications in scientific research:

- Chemistry : Used as a building block for synthesizing more complex organic molecules.

- Biology : Investigated for its potential as a bioactive compound in various biological assays.

- Medicine : Explored for therapeutic properties, including anticancer and anti-inflammatory activities .

- Industry : Utilized in developing new materials with specific properties.

Case Studies and Findings

Recent studies have highlighted the potential therapeutic applications of N-(2H-1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline:

- Anticancer Activity : Research indicates that compounds targeting iNOS may have anticancer properties due to their ability to modulate tumor microenvironments. For instance, studies have shown that inhibiting iNOS can reduce tumor growth in xenograft models.

- Anti-inflammatory Effects : The modulation of NO production by this compound suggests potential anti-inflammatory effects. In animal models, compounds that inhibit iNOS have demonstrated reduced inflammation markers and improved tissue healing .

- Neuroprotective Properties : Given NO's role in neurotransmission, there is ongoing research into the neuroprotective effects of iNOS inhibitors. Preliminary findings suggest that these compounds may help protect against neurodegenerative diseases by maintaining NO homeostasis.

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-4-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-2-4-12(5-3-11)16-8-10-1-6-13-14(7-10)18-9-17-13/h1-7,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLOFZRCJRQALK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.